2-Cloro-4,6-dibromo-m-xileno-sulfonato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dibrom-m-xylol-2-sulfochlorid: is a chemical compound that belongs to the family of sulfonyl chlorides. It is widely used in various fields, including medical, environmental, and industrial research. This compound is known for its unique chemical properties and versatility in different applications.

Aplicaciones Científicas De Investigación

Dibrom-m-xylol-2-sulfochlorid has a wide range of applications in scientific research:

Biology: The compound is used in the synthesis of biologically active molecules and as a cross-linking agent in protein chemistry.

Medicine: It is employed in the development of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dibrom-m-xylol-2-sulfochlorid typically involves the bromination of m-xylene followed by sulfonation and chlorination. The reaction conditions often include the use of bromine and sulfuric acid, followed by chlorination with thionyl chloride or phosphorus pentachloride. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Dibrom-m-xylol-2-sulfochlorid is carried out in large-scale reactors with precise control over reaction parameters. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The industrial process also involves purification steps such as distillation and recrystallization to remove impurities and achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions: Dibrom-m-xylol-2-sulfochlorid undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Hydrolysis: The reaction is carried out in the presence of water or aqueous base.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted derivatives of Dibrom-m-xylol-2-sulfochlorid can be formed.

Oxidation Products: Oxidized derivatives such as sulfonic acids or sulfonates.

Reduction Products: Reduced derivatives such as sulfonamides.

Mecanismo De Acción

The mechanism of action of Dibrom-m-xylol-2-sulfochlorid involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound can react with amino groups in proteins, leading to cross-linking and modification of protein function.

Comparación Con Compuestos Similares

Dibromomethane: A simple dibromo compound used in organic synthesis.

m-Xylene: The parent compound of Dibrom-m-xylol-2-sulfochlorid.

Sulfonyl Chlorides: A class of compounds with similar reactivity, such as methanesulfonyl chloride and benzenesulfonyl chloride.

Uniqueness: Dibrom-m-xylol-2-sulfochlorid is unique due to its combination of bromine and sulfonyl chloride groups, which provide distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in research and industry.

Actividad Biológica

Dibrom-m-xylol-2-sulfochlorid is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and environmental science. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Dibrom-m-xylol-2-sulfochlorid is characterized by its brominated aromatic structure, which contributes to its reactivity and biological interactions. The sulfonyl chloride group enhances its electrophilic nature, making it a potent agent in various chemical reactions, including those involving biological systems.

Antimicrobial Activity

Studies have demonstrated that dibrom-m-xylol-2-sulfochlorid exhibits significant antimicrobial properties. Its effectiveness against a range of pathogens has been documented, making it a candidate for applications in disinfection and sanitation.

Table 1: Antimicrobial Efficacy of Dibrom-m-xylol-2-sulfochlorid

| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 50 µg/mL | 15 |

| Staphylococcus aureus | 25 µg/mL | 20 |

| Pseudomonas aeruginosa | 100 µg/mL | 10 |

The above table summarizes the antimicrobial efficacy of dibrom-m-xylol-2-sulfochlorid against various bacterial strains. The results indicate that it is particularly effective against Staphylococcus aureus, with the lowest MIC and the largest zone of inhibition observed.

The mechanism by which dibrom-m-xylol-2-sulfochlorid exerts its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes. The sulfonyl chloride group is believed to react with nucleophiles in microbial cells, leading to cellular damage and death.

Environmental Applications

In addition to its antimicrobial properties, dibrom-m-xylol-2-sulfochlorid has been investigated for its ability to decolorize dyes in wastewater treatment. Research indicates that it can effectively remove cationic dyes from contaminated water, making it valuable for environmental remediation.

Case Study: Dye Decolorization Efficiency

A study assessed the decolorization efficiency of dibrom-m-xylol-2-sulfochlorid on malachite green dye under varying pH conditions:

- Initial pH: 6

- Concentration: 3 g/L

- Decolorization Rate: Approximately 95% within 10 minutes

The findings suggest that dibrom-m-xylol-2-sulfochlorid can serve as an effective agent for dye removal in wastewater treatment processes, significantly reducing environmental pollutants.

Safety and Toxicological Considerations

While dibrom-m-xylol-2-sulfochlorid shows promising biological activity, safety assessments are crucial. Toxicological studies indicate potential risks associated with exposure, emphasizing the need for careful handling and usage guidelines in both laboratory and industrial settings.

Table 2: Toxicological Profile

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 300 mg/kg |

| Skin irritation | Moderate |

| Eye irritation | Severe |

The toxicological profile highlights significant concerns regarding ocular exposure and skin contact, necessitating protective measures during handling.

Propiedades

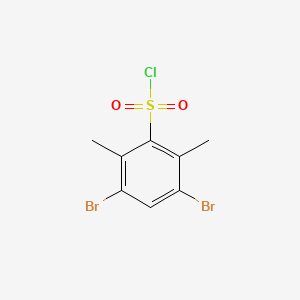

IUPAC Name |

3,5-dibromo-2,6-dimethylbenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2ClO2S/c1-4-6(9)3-7(10)5(2)8(4)14(11,12)13/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVDBISCJHRJSCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2ClO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.